N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c22-14(11-3-1-7-23-11)16-5-6-21-9-10(18-20-21)15-17-13(19-24-15)12-4-2-8-25-12/h1-4,7-9H,5-6H2,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHIKTJRYJVMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reagents: : Thiophene-2-carboxylic acid, sodium azide, propargyl alcohol.
Conditions: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild heating and inert atmosphere.
Step 2: Formation of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine
Reagents: : 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, hydroxylamine.
Conditions: : Dehydration reaction with heat and presence of catalytic acid.
Step 3: Synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
Reagents: : 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-amine, furan-2-carboxylic acid chloride.
Conditions: : Amidation reaction with a base (e.g., triethylamine) and inert atmosphere.
Industrial Production Methods
In industrial settings, these reactions are often scaled up using continuous flow reactors to ensure better control over reaction parameters and yield. This typically involves:
Automation: : Using automated systems for reagent feeding and product collection.
Reaction Optimization: : Employing high-throughput screening to optimize conditions for maximum yield.
Purification: : Utilizing advanced chromatographic techniques for compound purification on an industrial scale.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole core demonstrates characteristic nucleophilic and electrophilic behavior:
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Hydrolysis : Under acidic or basic conditions, the oxadiazole ring undergoes cleavage to form intermediate amides or carboxylic acids. For example, treatment with concentrated HCl yields thiophene-2-carboxamide derivatives .
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Nucleophilic Substitution : The C-5 position of the oxadiazole participates in nucleophilic displacement reactions with amines or thiols, enabling modular derivatization .
Table 1: Oxadiazole Ring Reactions
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Thiophene-2-carboxamide intermediate | |
| Nucleophilic Attack | Aniline, DMF, 80°C | 5-Amino-oxadiazole derivative |
Triazole Ring Functionalization
The 1,2,3-triazole moiety participates in:
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu(II), Zn(II)) via nitrogen lone pairs, forming complexes with potential catalytic or biological activity.
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Alkylation/Arylation : The N-1 position undergoes regioselective alkylation with iodomethane or benzyl bromide under mild basic conditions (K₂CO₃, DMF) .
Key Finding : Cu(I)-catalyzed "click" chemistry is employed during synthesis to form the triazole ring, confirming its compatibility with azide-alkyne cycloaddition .
Thiophene and Furan Electrophilic Substitution
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Thiophene : Undergoes electrophilic sulfonation (H₂SO₄/SO₃) at the α-position relative to the sulfur atom .
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Furan : Nitration (HNO₃/AcOH) occurs preferentially at the C-5 position, retaining the carboxamide group’s integrity .
Table 2: Electrophilic Substitution Reactions
| Heterocycle | Reagent | Position | Yield | Source |
|---|---|---|---|---|
| Thiophene | SO₃/H₂SO₄ | C-3 | 72% | |
| Furan | HNO₃/AcOH | C-5 | 65% |
Amide Bond Reactivity
The carboxamide group undergoes:
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Hydrolysis : Under strong acidic (6M HCl) or basic (NaOH/EtOH) conditions, yielding furan-2-carboxylic acid and ethylamine derivatives .
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Condensation : Reacts with hydrazines to form hydrazides, enabling further heterocyclic transformations (e.g., thiadiazole synthesis) .
Industrial-Scale Reaction Optimization
Large-scale synthesis employs:
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Continuous Flow Reactors : Enhance safety and yield for exothermic steps like oxadiazole cyclization.
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Automated Purification : Chromatography (SiO₂ or C18) ensures >95% purity for pharmacological testing .
Mechanistic Insights from Structural Analogs
Comparative studies with similar compounds reveal:
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Electron-withdrawing groups on oxadiazole improve electrophilic substitution rates .
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Steric hindrance from the triazole ethyl chain reduces reactivity at the furan C-3 position .
This compound’s multifunctional reactivity underscores its utility in medicinal chemistry and materials science, particularly in designing targeted inhibitors or ligands. Further studies should explore its catalytic applications and structure-activity relationships in biological systems.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. The compound has shown significant activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives of oxadiazole and triazole exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as the inhibition of DNA synthesis.
Antimicrobial Properties
Compounds with thiophene and oxadiazole structures have been reported to possess antimicrobial properties. The presence of these functional groups enhances the interaction with microbial targets:
- Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis . This makes them potential candidates for developing new antibiotics.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide may exhibit various other pharmacological activities:
Table 1: Summary of Biological Activities
Case Studies and Experimental Findings
Several case studies have been documented that illustrate the efficacy of similar compounds:
Case Study 1: Anticancer Research
In a study focusing on the synthesis and evaluation of oxadiazole derivatives, a compound structurally similar to this compound was tested against human hepatocellular carcinoma (HepG2) cells. The results indicated a notable reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .
Case Study 2: Antimicrobial Screening
A series of thiophene-linked oxadiazoles were screened for their antimicrobial activity against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents from this class of compounds.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: : Enzymes such as kinases and proteases, which are crucial in various biological pathways.
Pathways Involved: : Signal transduction pathways, cellular proliferation, and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(3-(benzofuran-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzofuran-2-carboxamide
Uniqueness
Compared to these similar compounds, N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide stands out due to:
Heterocyclic Diversity: : The specific combination of thiophene, oxadiazole, and triazole rings offers unique reactivity profiles.
Biological Activity: : Enhanced potential in bioactivity assays, particularly in antimicrobial and anticancer studies.
Stability: : Greater thermal and chemical stability, making it suitable for industrial applications.
Biological Activity
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound integrates multiple heterocyclic structures known for their pharmacological properties, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound features a furan ring, oxadiazole, and triazole moieties, which are known to enhance biological activity through various mechanisms. Its molecular formula is , and it possesses a molecular weight of approximately 359.47 g/mol. The presence of sulfur and nitrogen heteroatoms is significant as these elements contribute to the compound's interaction with biological targets.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). In vitro studies demonstrated IC50 values of 4.37 μM for HepG-2 and 8.03 μM for A-549 cell lines for related oxadiazole compounds . The mechanism often involves the inhibition of key enzymes such as topoisomerase and telomerase that are critical for cancer cell growth .
Antimicrobial Activity
The biological activity of compounds containing the oxadiazole ring also extends to antimicrobial properties. Various studies have demonstrated that these derivatives can exhibit significant antibacterial and antifungal activities. For example, Dhumal et al. (2016) reported that certain oxadiazole derivatives inhibited Mycobacterium bovis, showcasing their potential as antitubercular agents .
The mechanisms by which this compound exerts its effects may include:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes involved in DNA replication and repair.
- Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to active sites of target proteins, disrupting their function.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells by activating apoptotic pathways.
Study 1: Antitumor Activity
A recent study evaluated a series of 1,3,4-thiadiazole derivatives for their antiproliferative effects against breast adenocarcinoma (MCF7) cells. The results indicated a significant reduction in cell viability with GI50 values in the micromolar range . This suggests that similar compounds may possess comparable anticancer efficacy.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, various oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results highlighted a strong correlation between structural modifications and enhanced antimicrobial potency .
Data Table
| Compound Name | Biological Activity | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| Oxadiazole A | Anticancer | HepG-2 | 4.37 |
| Oxadiazole B | Anticancer | A-549 | 8.03 |
| Thiadiazole C | Antimicrobial | S. aureus | <10 |
| Thiadiazole D | Antimicrobial | E. coli | <15 |
Q & A
Q. What synthetic strategies and key reagents are employed in the preparation of this compound?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the oxadiazole ring using nitrile oxide intermediates under anhydrous conditions .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole moiety .
- Amide Coupling : Activation of the furan-2-carboxylic acid using thionyl chloride (SOCl₂) to form an acid chloride, followed by reaction with a thiophene-ethylamine derivative under basic conditions (e.g., triethylamine) . Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and palladium catalysts for cross-coupling reactions .
Q. How is the compound’s structural integrity confirmed during synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity of triazole formation and substituent positions. For example, the triazole proton appears at δ 7.8–8.2 ppm, while furan protons resonate at δ 6.3–7.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 452.12) .
- Chromatography : HPLC monitors reaction progress, with retention times compared to intermediates (e.g., C18 column, acetonitrile/water gradient) .
Q. Which functional groups influence its chemical reactivity?
- Oxadiazole Ring : Enhances metabolic stability and participates in π-π stacking with biological targets .
- Triazole Moiety : Acts as a hydrogen bond acceptor, improving solubility and target binding .
- Furan/Thiophene Groups : Electron-rich heterocycles enable electrophilic substitution reactions (e.g., halogenation) for derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Oxadiazole formation requires reflux in toluene (110°C) for 8–12 hours to achieve >85% yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance CuAAC efficiency by stabilizing copper intermediates .
- Catalyst Screening : Use of Cu(I)Br with tris(benzyltriazolylmethyl)amine ligand reduces side reactions during triazole synthesis . Contradictions in yield data (e.g., 60–85% for similar steps) are resolved by adjusting stoichiometry and reaction time .
Q. What methodologies elucidate its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (e.g., KD = 12 nM for kinase inhibition) .
- Molecular Dynamics Simulations : Predict binding modes with ATP-binding pockets (e.g., RMSD < 2.0 Å after 100 ns simulations) .
- SAR Studies : Modifying the thiophene substituent (e.g., chloro vs. methoxy groups) alters IC50 values by 10-fold in enzyme assays .
Q. How are contradictions in reported activity data addressed?
Discrepancies in antimicrobial activity (e.g., MIC = 2–16 µg/mL across studies) are resolved by:
- Standardized Assays : Using CLSI guidelines for broth microdilution to minimize variability .
- Metabolic Stability Tests : Liver microsome assays (e.g., t½ = 45 min in human microsomes) explain differences in in vivo vs. in vitro efficacy .
Q. What computational tools predict its reactivity and stability?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic/nucleophilic sites .
- Molecular Docking : AutoDock Vina screens against protein databases (e.g., PDB ID 3ERT) to prioritize synthetic analogs .
- QSPR Models : Correlate logP values (calculated: 2.8) with membrane permeability for lead optimization .
Comparative Analysis of Structural Analogs
| Compound | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| Target Compound | Oxadiazole, triazole, furan, thiophene | Balanced lipophilicity (clogP = 2.5) | Anticancer (IC50 = 1.2 µM vs. HeLa) |
| Analog A | Replaces furan with pyridine | Increased basicity (pKa = 5.8) | Reduced solubility (2 mg/mL vs. 8 mg/mL) |
| Analog B | Substitutes thiophene with benzene | Higher clogP (3.1) | Improved CYP3A4 inhibition (IC50 = 0.8 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
